Acipimox - 51037-30-0

Acipimox

Catalog Number: EVT-257398
CAS Number: 51037-30-0
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-methyl-4-oxido-2-pyrazin-4-iumcarboxylic acid is a pyrazinecarboxylic acid.
Acipimox is a niacin derivative used as a hypolipidemic agent. It is used in low doses and may have less marked adverse effects, although it is unclear whether the recommended dose is as effective as are standard doses of nicotinic acid. Acipimox inhibits the production of triglycerides by the liver and the secretion of VLDL, which leads indirectly to a modest reduction in LDL and increase in HDL. Long-term administration is associated with reduced mortality, but unwanted effects limit its clinical use. Adverse effects include flushing (associated with Prostaglandin D2), palpitations, and GI disturbances. Flushing can be reduced by taking aspirin 20-30 min before taking Acipimox. High doses can cause disorders of liver function, impair glucose tolerance and precipitate gout.
Acipimox is a niacin derivative and nicotinic acid analog with activity as a hypolipidemic agent. Acipimox has special application for the treatment of hyperlipidemia in non-insulin-dependent diabetic patients.
Overview

Acipimox is an antihyperlipidemic agent, which is a derivative of niacin (vitamin B3). It is primarily used to manage dyslipidemia, particularly in patients with elevated levels of lipoproteins in the blood. By inhibiting lipolysis in adipose tissue, Acipimox effectively reduces the synthesis of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), thereby lowering triglyceride levels and improving lipid profiles in patients at risk of cardiovascular diseases .

Source and Classification

Acipimox is classified as a pharmaceutical compound within the category of antihyperlipidemic drugs. Its structure is closely related to that of niacin, differing primarily in its functional groups, which enhance its pharmacological properties while reducing side effects commonly associated with niacin, such as flushing . The compound is synthesized from 5-methylpyrazine-2-carboxylic acid, which serves as a key intermediate in its production.

Synthesis Analysis

Methods and Technical Details

The synthesis of Acipimox involves several steps, utilizing various chemical reactions to transform starting materials into the final product. Two notable methods are described below:

  1. Method 1:
    • Starting Material: 5-methylpyrazine-2-carboxylic acid.
    • Reagents: Hydrogen peroxide, sodium tungstate as a catalyst, and auxiliary agents like sodium sulfite.
    • Procedure:
      1. The reaction begins by mixing 5-methylpyrazine-2-carboxylic acid with hydrogen peroxide in an aqueous solution under the catalytic action of sodium tungstate at elevated temperatures (40-80 °C).
      2. After the reaction completion, an auxiliary agent (e.g., sodium sulfite) is added to enhance yield.
      3. Activated carbon is introduced for decolorization, followed by filtration.
      4. The resulting solution undergoes cooling to induce crystallization, yielding Acipimox .
  2. Method 2:
    • Starting Material: 2,5-dimethylpyrazine.
    • Procedure:
      1. The initial step involves nitrogen oxidation of 2,5-dimethylpyrazine followed by reaction with acetic anhydride.
      2. Alkaline hydrolysis produces intermediate compounds which are further oxidized using sodium hypochlorite and potassium bromide to form 5-methylpyrazine-2-carboxylic acid.
      3. This acid is then oxidized with hydrogen peroxide in the presence of sodium tungstate to obtain Acipimox .
Molecular Structure Analysis

Acipimox has a molecular formula of C11_{11}H12_{12}N2_{2}O3_{3}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The structure can be represented as follows:

  • Molecular Structure:
    • The compound features a pyrazine ring substituted with a carboxylic acid group and a hydroxymethyl group.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acipimox are characterized by oxidation and reduction processes:

  1. Oxidation Reaction: The conversion of 5-methylpyrazine-2-carboxylic acid into Acipimox involves oxidation where hydrogen peroxide acts as the oxidizing agent in the presence of sodium tungstate.
  2. Reduction Reaction: During the synthesis process, activated carbon is used to reduce impurities and enhance product purity through decolorization.

These reactions highlight the importance of controlling conditions such as temperature and pH to optimize yield and purity during synthesis.

Mechanism of Action

The mechanism by which Acipimox exerts its pharmacological effects involves:

  1. Inhibition of Lipolysis: Acipimox inhibits hormone-sensitive lipase activity in adipose tissue, leading to reduced free fatty acid release into circulation.
  2. Decreased Lipoprotein Synthesis: By lowering free fatty acids, Acipimox decreases the hepatic synthesis of VLDL and LDL particles.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Poorly soluble in water; solubility can be enhanced using cosolvents .
  • Melting Point: Typically around 130 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Optimal activity occurs within physiological pH ranges.
Applications

Acipimox is primarily used in clinical settings for the management of hyperlipidemia. Its applications include:

  • Treatment of dyslipidemia associated with metabolic syndrome.
  • Use in combination therapies for patients at high risk for cardiovascular diseases.
  • Research applications focusing on lipid metabolism and pharmacokinetics.

The compound's ability to modulate lipid profiles makes it an important therapeutic agent in cardiometabolic health management .

Pharmacological Mechanisms of Action

Receptor-Mediated Pathways in Adipose Tissue

Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) Activation

Acipimox (5-methylpyrazine carboxylic acid 4-oxide) functions primarily as a potent agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also designated as GPR109A. This receptor belongs to the G-protein-coupled receptor (GPCR) family and is abundantly expressed in adipocytes. Upon binding, Acipimox induces a conformational change in HCA2, facilitating the exchange of GDP for GTP on the Gαi subunit of the heterotrimeric G-protein complex. This activation triggers the inhibition of adenylate cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels [1] [6]. Structural studies using cryo-electron microscopy reveal that Acipimox stabilizes the active-state conformation of HCA2 by forming specific hydrogen bonds with residues in the orthosteric binding pocket, notably Asn86³.²⁴ and Ser178⁴.⁵⁶ (Table 1) [9]. The receptor’s activation is further stabilized by disulfide bonds between conserved cysteine residues (e.g., C88³.²⁵–C165⁴⁵.⁵⁰), critical for signal transduction fidelity [9].

cAMP-Dependent Inhibition of Hormone-Sensitive Lipase (HSL)

Reduced cAMP levels downstream of HCA2 activation profoundly suppress the activity of hormone-sensitive lipase (HSL), a key enzyme mediating triglyceride hydrolysis. Under basal conditions, cAMP activates protein kinase A (PKA), which phosphorylates HSL at serine residues (Ser⁵⁶³ and Ser⁶⁶⁰), enabling its translocation to lipid droplets. Acipimox-mediated cAMP depletion prevents this phosphorylation, rendering HSL inactive. Studies in murine models of thermal injury demonstrate that Acipimox (50 mg/kg) decreases HSL phosphorylation by >60% in white adipose tissue (WAT), directly correlating with attenuated lipolysis [3] [10]. This inhibition is selective for HSL, as genetic or pharmacological disruption of this pathway ablates Acipimox’s antilipolytic effects [10].

Suppression of Adipocyte Triglyceride Lipase (ATGL) Activity

Beyond HSL, Acipimox indirectly modulates adipocyte triglyceride lipase (ATGL), the rate-limiting enzyme for triglyceride hydrolysis. While ATGL lacks direct cAMP-responsive domains, its activity is regulated by the coactivator comparative gene identification-58 (CGI-58). Under conditions of elevated cAMP, PKA phosphorylates perilipin-1, displacing CGI-58 and permitting ATGL access to lipid substrates. By reducing cAMP, Acipimox promotes the sequestration of CGI-58 by perilipin-1, thereby suppressing ATGL-mediated lipolysis. In vivo data show a 40–50% reduction in ATGL activity in epididymal adipose tissue following Acipimox administration, contributing to decreased systemic free fatty acid (FFA) flux [3] [6].

Table 1: Key Residues in HCA2 for Acipimox Binding and Activation

Receptor ResidueLocationInteraction with AcipimoxFunctional Consequence
Asn86³.²⁴Transmembrane Helix 3Hydrogen bondingStabilizes orthosteric pocket
Ser178⁴.⁵⁶Extracellular Loop 2Polar interactionEnhances agonist specificity
Tyr87³.²⁵Transmembrane Helix 3π-StackingAnchors pyrazine ring
Arg251⁶.⁵⁵Transmembrane Helix 6Salt bridgeFacilitates G-protein coupling

Modulation of Nicotinic Acid Receptor Signaling Networks

Acipimox shares structural homology with nicotinic acid (niacin), but unlike niacin, it exhibits reduced off-target effects and prolonged antilipolytic activity. Both compounds activate HCA2, yet Acipimox binds with distinct kinetics due to its pyrazine-carboxylate structure. This difference minimizes the recruitment of β-arrestin, a signaling protein associated with niacin-induced flushing [1] [9]. Importantly, Acipimox demonstrates minimal affinity for HCA1 (GPR81) or HCA3 (GPR109B), receptors responsive to lactate and 3-hydroxylated medium-chain fatty acids, respectively. This selectivity arises from steric constraints in the HCA2 binding pocket, which accommodates Acipimox’s compact ring system but excludes bulkier ligands [9]. Comparative analyses confirm that chimeric receptors substituting HCA2 residues into HCA3 retain responsiveness to Acipimox, underscoring the critical role of TM3/ECL2 domains in ligand specificity [9].

Downstream Metabolic Effects on Free Fatty Acid (FFA) Flux

The primary metabolic consequence of Acipimox-induced lipolysis suppression is a rapid decline in systemic FFA availability. By inhibiting HSL and ATGL in adipocytes, Acipimox reduces FFA efflux from adipose tissue into circulation. Clinical trials report a >30% reduction in serum FFAs within 2 hours of Acipimox administration, persisting for 5–6 hours due to its elimination half-life of 12–14 hours [1] [7]. This FFA-lowering effect has two major downstream impacts:

  • Hepatic Lipid Metabolism: Reduced FFA flux to the liver diminishes the substrate pool for very-low-density lipoprotein (VLDL) synthesis. Consequently, hepatic secretion of VLDL cholesterol decreases, indirectly lowering low-density lipoprotein (LDL) and elevating high-density lipoprotein (HDL) via reduced cholesteryl ester transfer protein (CETP) activity [1] [7]. In murine models, Acipimox normalizes hepatic triglyceride content by >40% post-injury, preventing steatosis [3] [10].
  • Peripheral Tissue Lipotoxicity: Lowered FFAs mitigate ectopic lipid deposition in muscles and the heart. For example, in diet-induced obese mice exposed to nicotine, Acipimox reverses cardiac dysfunction by reducing FFA-driven oxidative stress and DNA damage (e.g., apurinic/apyrimidinic sites) [2].

Table 2: Metabolic Effects of Acipimox on Systemic FFA Flux

Experimental ModelFFA ReductionKey Metabolic OutcomesReference
High-fat diet mice + E-cigarettes35–40%Improved cardiac ejection fraction; ↓ oxidative stress [2]
Murine thermal injury model50%↓ Hepatic fat infiltration; ↓ white adipose browning [10]
Type 2b hyperlipidemia patients25–30%↓ Triglycerides; ↔ LDL/HDL [4]
Overweight human subjects45%↑ GLP-1 secretion; improved insulin sensitivity [5]

Additionally, suppressed FFAs enhance insulin sensitivity in skeletal muscle and liver. Acipimox-treated hypopituitary patients exhibit a 52% increase in insulin-mediated glucose disposal during hyperinsulinemic-euglycemic clamps, attributable to diminished FFA-induced inhibition of insulin receptor substrate-1 (IRS-1) phosphorylation [5]. The FFA reduction also stimulates glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells, though this appears indirect, as L-cells lack HCA2 expression [5].

Properties

CAS Number

51037-30-0

Product Name

Acipimox

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)

InChI Key

DJQOOSBJCLSSEY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O

Solubility

Soluble in DMSO

Synonyms

5-methylpyrazine-2-carboxylic acid 4-oxide
5-methylpyrazinecarboxylic acid 4-oxide
acipimox
Nedios
Olbemox
Olbetam

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.